2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a combination of chlorobenzyl, amino, oxoethyl, and methylthio groups attached to a nicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions One common approach is to start with the chlorination of benzylamine to form 2-chlorobenzylamine This intermediate is then reacted with nicotinic acid derivatives under specific conditions to introduce the nicotinate moiety
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Shares the chlorobenzyl group but lacks the nicotinate and methylthio groups.
Methyl nicotinate: Contains the nicotinate moiety but lacks the chlorobenzyl and amino groups.
Uniqueness
2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15ClN2O3S |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3S/c1-23-15-12(6-4-8-18-15)16(21)22-10-14(20)19-9-11-5-2-3-7-13(11)17/h2-8H,9-10H2,1H3,(H,19,20) |
InChI Key |
QPMFEZOMJRECNM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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